molecular formula C24H29N5O3S B11237499 2-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

2-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B11237499
M. Wt: 467.6 g/mol
InChI Key: RJXBQJGFZHEGQB-UHFFFAOYSA-N
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Description

2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that features a piperazine ring, a pyrimidine core, and various substituted aromatic groups

Preparation Methods

The synthesis of 2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The preparation methods include:

  • Synthetic Routes

      Step 1: Formation of the piperazine derivative by reacting piperazine with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions.

      Step 2: Synthesis of the pyrimidine core by reacting 2-chloro-6-methylpyrimidine with 4-methylphenylamine.

      Step 3: Coupling of the piperazine derivative with the pyrimidine core under suitable conditions to form the final compound.

  • Reaction Conditions

    • The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Catalysts like triethylamine or potassium carbonate are often used to facilitate the reactions.
    • The reactions are usually performed at elevated temperatures ranging from 60°C to 120°C.
  • Industrial Production Methods

    • Industrial production may involve optimization of the reaction conditions to increase yield and purity.
    • Techniques such as continuous flow synthesis and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or carboxylic acids.
    • Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction

    • Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
    • Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
  • Substitution

    • The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
    • Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typically used.

Scientific Research Applications

2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and synthetic methodologies.
  • Biology

    • Investigated for its potential as a biochemical probe to study cellular processes.
    • Used in assays to understand its interaction with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
    • Studied as a lead compound for drug development.
  • Industry

    • Utilized in the development of new materials with specific properties.
    • Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets:

  • Molecular Targets

    • The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
    • It can bind to DNA or RNA, affecting gene expression and cellular functions.
  • Pathways Involved

    • The compound may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway.
    • It can induce apoptosis or inhibit cell proliferation, contributing to its potential anti-cancer effects.

Comparison with Similar Compounds

2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

      4- (Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methoxy group.

      2- { [4- (4-Bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl)-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione: Contains a piperazine ring and methoxy group but differs in the core structure.

  • Uniqueness

    • The presence of both methoxy and methyl groups on the aromatic rings provides unique electronic and steric properties.
    • The combination of a piperazine ring with a pyrimidine core offers distinct pharmacological potential.

This detailed article provides a comprehensive overview of 2-[4-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H29N5O3S

Molecular Weight

467.6 g/mol

IUPAC Name

2-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C24H29N5O3S/c1-17-5-7-20(8-6-17)26-23-16-19(3)25-24(27-23)28-11-13-29(14-12-28)33(30,31)21-9-10-22(32-4)18(2)15-21/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,27)

InChI Key

RJXBQJGFZHEGQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)C

Origin of Product

United States

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